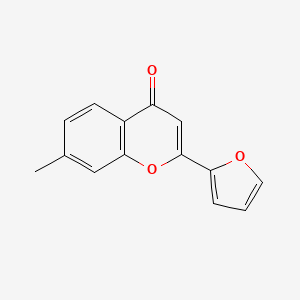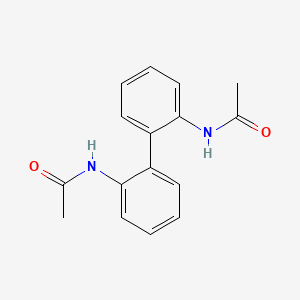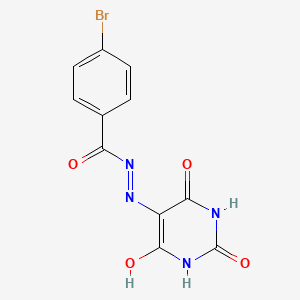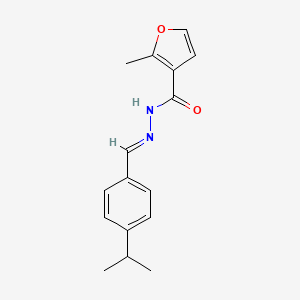
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(2-nitrophenoxy)acetohydrazide
Vue d'ensemble
Description
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(2-nitrophenoxy)acetohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BPAH and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood. However, studies have shown that BPAH can inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
BPAH has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects, BPAH has also been shown to induce cell cycle arrest in cancer cells. BPAH has also been shown to have anti-inflammatory effects, and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments is its ability to selectively target cancer cells. This can make it a useful tool for studying cancer biology and developing new cancer therapies. However, one limitation of using BPAH in lab experiments is its potential toxicity and the need for careful handling.
Orientations Futures
There are many potential future directions for research on N-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(2-nitrophenoxy)acetohydrazide. One area of research could focus on improving the synthesis method to make the compound more readily available for use in scientific research. Another area of research could focus on developing new cancer therapies based on BPAH. Additionally, research could be conducted to further elucidate the mechanism of action of BPAH and to better understand its biochemical and physiological effects.
Applications De Recherche Scientifique
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. Studies have shown that BPAH has anti-proliferative effects on cancer cells, and can induce apoptosis in cancer cells. BPAH has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
Propriétés
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c18-14(10-13-6-2-1-3-7-13)11-19-20-17(22)12-25-16-9-5-4-8-15(16)21(23)24/h1-11H,12H2,(H,20,22)/b14-10-,19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXWHLNYZJNBDV-CJCMLQQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])\Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-tert-butyl-2-thienyl)methyl]acetamide](/img/structure/B3855978.png)

![1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855993.png)
![N-(4-chloro-2-methylphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B3855995.png)

![ethyl cyano{[4-({4-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]benzoyl}amino)phenyl]hydrazono}acetate](/img/structure/B3856027.png)

![1-ethyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3856037.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3856045.png)

![methyl 4-[2-(1-phenyl-1H-tetrazol-5-yl)carbonohydrazonoyl]benzoate](/img/structure/B3856072.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B3856084.png)
